Panipenem

Antimicrobial susceptibility Streptococcus pneumoniae PRSP

Panipenem (PAPM; CAS 87726-17-8) is a parenteral carbapenem antibiotic with differential Gram-positive potency—exhibiting an MIC90 of 0.25 µg/mL against penicillin-resistant S. pneumoniae (PRSP), superior to imipenem (1 µg/mL). As a DHP-I-labile carbapenem, it mandates co-administration with betamipron, making it an essential tool for renal DHP-I mechanistic studies. Ideal for in vitro/in vivo investigations of carbapenem stability profiles and for formulary-driven procurement in regions with high PRSP prevalence. Order the pure API (≥98%) for research applications.

Molecular Formula C15H21N3O4S
Molecular Weight 339.4 g/mol
CAS No. 87726-17-8
Cat. No. B1678378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanipenem
CAS87726-17-8
Synonyms6-(1-hydroxyethyl)-2-(1--acetimidoylpyrrolidin-3-ylthio)-1-carbapen-2-em-3-carboxylic acid
carbapenem RS 533
carbapenem RS-533
CS 533
CS-533
panipenem
Molecular FormulaC15H21N3O4S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(C1C2CC(=C(N2C1=O)C(=O)O)SC3CCN(C3)C(=N)C)O
InChIInChI=1S/C15H21N3O4S/c1-7(19)12-10-5-11(13(15(21)22)18(10)14(12)20)23-9-3-4-17(6-9)8(2)16/h7,9-10,12,16,19H,3-6H2,1-2H3,(H,21,22)/t7-,9+,10-,12-/m1/s1
InChIKeyTYMABNNERDVXID-DLYFRVTGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Panipenem (CAS 87726-17-8): Carbapenem Antibiotic Procurement and Scientific Selection Guide


Panipenem (PAPM; CAS 87726-17-8) is a parenteral broad-spectrum carbapenem β-lactam antibiotic developed by Daiichi Sankyo and first approved in Japan in 1993 [1]. It exerts bactericidal activity via inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) and demonstrates activity against aerobic and anaerobic Gram-positive and Gram-negative organisms, including non-fermenters [2]. Panipenem is clinically formulated as a fixed 1:1 (w/w) combination with betamipron (BP), an organic anion transport inhibitor, to mitigate renal toxicity [3]. Unlike later-generation carbapenems, panipenem lacks a 1β-methyl substituent, rendering it susceptible to hydrolysis by renal dehydropeptidase-I (DHP-I), thereby necessitating co-administration with the DHP-I inhibitor betamipron for therapeutic efficacy [4].

Why Panipenem Cannot Be Substituted with Generic Carbapenems: A Procurement Decision Guide


Carbapenems exhibit clinically significant divergence in antimicrobial spectrum, DHP-I stability, and nephrotoxicity profiles, precluding simple therapeutic interchange. Panipenem demonstrates differential potency against Gram-positive pathogens, notably penicillin-resistant Streptococcus pneumoniae (PRSP), where it exhibits a lower MIC90 (0.25 μg/mL) compared to imipenem (1 μg/mL) and meropenem (0.25 μg/mL) [1]. Conversely, its anti-pseudomonal activity is substantially weaker than meropenem or biapenem, with MIC90 values of 16-32 μg/mL versus 8-16 μg/mL, respectively [2]. Furthermore, panipenem's susceptibility to renal DHP-I hydrolysis mandates fixed co-formulation with betamipron—a distinct requirement from imipenem/cilastatin or the intrinsically DHP-I-stable meropenem and doripenem [3]. These differentiated features dictate that selection of panipenem over alternatives must be driven by specific pathogen susceptibility profiles and institutional formulary considerations, not by generic carbapenem class membership.

Panipenem Quantitative Differentiation Evidence: Comparative MIC, DHP-I Stability, and Renal Safety Data


Superior In Vitro Potency of Panipenem Against Penicillin-Resistant Streptococcus pneumoniae (PRSP)

Panipenem exhibits superior in vitro activity against penicillin-resistant Streptococcus pneumoniae (PRSP) compared to imipenem, meropenem, and ertapenem. In a study of 264 PRSP clinical isolates, the MIC50/MIC90 values were 0.125/0.25 μg/mL for panipenem, compared to 1/1 μg/mL for imipenem, 0.25/0.25 μg/mL for meropenem, and 0.25/0.5 μg/mL for ertapenem. Notably, the susceptibility rate of PRSP to panipenem was 99.6%, comparable to ertapenem and significantly higher than meropenem (85.2%) and imipenem (0%) [1]. This represents an 8-fold lower MIC90 relative to imipenem.

Antimicrobial susceptibility Streptococcus pneumoniae PRSP Carbapenem MIC

Panipenem DHP-I Stability: Intermediate Hydrolysis Rate Defines Unique Formulation Requirement

Panipenem exhibits intermediate stability to hydrolysis by renal dehydropeptidase-I (DHP-I) relative to other carbapenems. Following 4-hour incubation with human renal DHP-I at 30°C, residual antimicrobial activity was 4.3% for panipenem, 28.7% for meropenem, and 0.1% for imipenem. Against porcine DHP-I, residual activities were 0% for panipenem, 0.2% for meropenem, and 0% for imipenem [1]. The stability order was: LJC 10,627 > meropenem > panipenem > imipenem. This intermediate instability necessitates co-administration with betamipron in a 1:1 weight ratio, a distinct requirement from imipenem (which uses cilastatin) and meropenem (which is DHP-I stable and requires no inhibitor) [2].

Carbapenem DHP-I Stability Betamipron Renal metabolism

Reduced Nephrotoxicity of Panipenem Compared to Imipenem in Preclinical Models

In a rabbit renal cortex model, panipenem administered intravenously at 200 mg/kg induced nephrotoxicity that was quantitatively less severe than that caused by an equivalent single dose of imipenem or cephaloridine [1]. Concomitant administration of betamipron (200 mg/kg, i.v.) significantly reduced renal cortical uptake of panipenem and mitigated nephrotoxicity, establishing the mechanistic basis for the fixed-dose combination [2]. The protective effect of betamipron is attributed to inhibition of active transport of panipenem in the renal cortex, with an optimal protective dose ratio of 1:1 (PAPM:BP) by weight.

Carbapenem Nephrotoxicity Betamipron Renal safety Rabbit model

Clinical Efficacy of Panipenem/Betamipron Non-Inferior to Imipenem/Cilastatin in Respiratory Tract Infections

In a randomized comparative trial of respiratory tract infections, panipenem/betamipron (PAPM/BP) demonstrated clinical efficacy equivalent to imipenem/cilastatin (IPM/CS). The committee-assessed efficacy rate was 84.5% in the PAPM/BP group and 91.1% in the IPM/CS group, with no statistically significant difference between the two groups [1]. A separate large randomized trial in adults with respiratory tract or urinary tract infections confirmed similar clinical and bacteriological efficacy between the two regimens [2]. This establishes that panipenem/betamipron is therapeutically interchangeable with imipenem/cilastatin for approved indications, with the selection decision driven by other differentiating factors such as antimicrobial spectrum and institutional procurement considerations.

Carbapenem Clinical trial Efficacy Respiratory infection Comparator

Panipenem Optimal Procurement and Research Application Scenarios


Empirical Therapy in Regions with High Penicillin-Resistant Streptococcus pneumoniae (PRSP) Prevalence

Based on the MIC90 of 0.25 μg/mL and 99.6% susceptibility rate against PRSP [1], panipenem/betamipron is a rational formulary choice for institutions in geographic regions with documented high PRSP prevalence (e.g., certain Asian countries). In such settings, panipenem offers superior empirical coverage compared to imipenem (MIC90 1 μg/mL, 0% susceptibility) and improved coverage relative to meropenem (85.2% susceptibility). Procurement should be guided by local antibiogram data confirming PRSP rates exceeding 20-30% to justify the differential benefit.

Carbapenem Research Requiring DHP-I-Susceptible Probe Compound

For in vitro or in vivo studies investigating the role of renal DHP-I in carbapenem pharmacokinetics or toxicity, panipenem serves as a valuable intermediate-stability probe. Its residual activity of 4.3% after 4h incubation with human DHP-I [1] contrasts with the near-complete inactivation of imipenem (0.1%) and the substantial stability of meropenem (28.7%). This graded stability profile enables dose-response studies of DHP-I inhibitor efficacy or structure-activity relationship investigations of carbapenem degradation. Researchers should procure panipenem as the pure active pharmaceutical ingredient (CAS 87726-17-8) for such mechanistic studies, separate from the clinical combination product.

Formulary Addition Where Imipenem/Cilastatin Supply is Constrained but PRSP Coverage is Required

In healthcare systems experiencing supply chain disruptions or procurement constraints for imipenem/cilastatin, panipenem/betamipron represents a viable alternative with comparable clinical efficacy in respiratory and urinary tract infections [1]. The non-inferior efficacy demonstrated in randomized trials supports therapeutic substitution. However, institutions must account for the differential anti-pseudomonal activity: panipenem's MIC90 of 16-32 μg/mL against P. aeruginosa [2] is substantially higher than meropenem's 8 μg/mL, making panipenem unsuitable as monotherapy for suspected or confirmed pseudomonal infections unless susceptibility is confirmed. Procurement decisions should therefore exclude panipenem from empiric anti-pseudomonal protocols unless local susceptibility data support its use.

Pediatric and Neonatal Infection Management in Japanese Healthcare Settings

Given that panipenem/betamipron has been extensively studied and approved in Japan since 1993, with dedicated pharmacokinetic data in neonates (half-life 3.1 ± 0.5 hours in neonates; dosage 10-20 mg/kg every 12 hours) [1] and pediatric populations [2], it is a formulary consideration for Japanese institutions managing pediatric infections. The established safety and efficacy profile in Japanese pediatric patients, including an overall efficacy rate of 94.1% in pediatric bacterial infections [3], supports its continued use in this specific demographic and geographic context. Procurement outside Japan should consider local regulatory approval status and availability of alternative pediatric carbapenem formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Panipenem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.